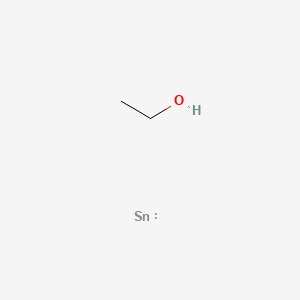

Ethanol, tin(2+) salt (9CI)

Description

BenchChem offers high-quality Ethanol, tin(2+) salt (9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, tin(2+) salt (9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C2H6OSn |

|---|---|

Molecular Weight |

164.78 g/mol |

InChI |

InChI=1S/C2H6O.Sn/c1-2-3;/h3H,2H2,1H3; |

InChI Key |

PSFYVNVZQYWSRW-UHFFFAOYSA-N |

Canonical SMILES |

CCO.[Sn] |

Origin of Product |

United States |

Nomenclature and Chemical Identity in Scholarly Contexts

The precise identification of a chemical compound is fundamental in academic discourse. Ethanol (B145695), tin(2+) salt (9CI) is known by several names and is characterized by specific chemical identifiers. It is a white, crystalline powder that is sensitive to air and moisture. prochemonline.comcmu.ac.thereztech.com The solid form is known to decompose at temperatures above 200°C. prochemonline.comvulcanchem.comchemicalbook.com

Below is a table summarizing the key identification parameters for this compound.

| Identifier Type | Value |

| Systematic Name | Ethanol, tin(2+) salt (9CI) fishersci.iefishersci.cafishersci.pt |

| Common Name | Tin(II) ethoxide prochemonline.comthermofisher.in |

| Other Synonyms | Stannous ethoxide, Tin(II) ethanolate, Diethoxytin(II) prochemonline.comfishersci.iefishersci.ca |

| CAS Number | 14791-99-2 prochemonline.comfishersci.castrem.com |

| Molecular Formula | C₄H₁₀O₂Sn or Sn(OC₂H₅)₂ prochemonline.comfishersci.castrem.com |

| Molecular Weight | ~208.83 g/mol prochemonline.comstrem.comamericanelements.com |

| InChI Key | XCKWFNSALCEAPW-UHFFFAOYSA-N fishersci.ca |

| IUPAC Name | ethanolate;tin(2+) fishersci.iefishersci.ca |

This table was generated based on data from multiple sources. prochemonline.comereztech.comchemicalbook.comfishersci.iefishersci.cafishersci.ptthermofisher.instrem.comamericanelements.com

Classification Within Metal Alkoxide and Organotin Chemistry

Ethanol (B145695), tin(2+) salt (9CI) is classified as a metal alkoxide. Metal alkoxides are compounds consisting of an organic group bonded to an oxygen atom, which is in turn bonded to a metal. wikipedia.org In this case, it is the ethoxide ([OCH₂CH₃]⁻) ligand bonded to a tin atom in the +2 oxidation state.

It is crucial to distinguish tin(II) ethoxide from organotin compounds. Organotin chemistry specifically involves compounds that contain at least one direct tin-carbon (Sn-C) bond. wikipedia.org Since the organic ethoxy groups in tin(II) ethoxide are bonded to the tin atom via an oxygen atom (Sn-O-C linkage), it is not considered a true organotin compound in the strictest sense of the definition. This structural difference leads to distinct chemical properties and reactivity compared to compounds like diethyltin (B15495199) diiodide or other alkyltin halides. wikipedia.org

The chemistry of tin(II) alkoxides involves the tin atom in its divalent state. These compounds are known to be Lewis acids and can act as potent nucleophiles. acs.org Depending on the solvent and temperature, tin(II) ethoxide can exist in solution as a monomer, dimer, or in oligomeric forms. vulcanchem.com

Historical Perspectives on Tin Ii Alkoxide Chemistry

Synthesis via Tin(II) Halide Precursors

The most prevalent methods for synthesizing tin(II) ethoxide involve the reaction of a tin(II) halide, typically tin(II) chloride (SnCl₂), with an ethanol (B145695) source. The success of this approach is highly dependent on the reaction conditions and the use of reagents to drive the reaction to completion.

The direct reaction between tin(II) chloride and ethanol is complex. While dissolving tin(II) chloride dihydrate in anhydrous ethanol can yield a solid product, this product is often unstable, rapidly changing color from white to yellow, and may not be pure tin(II) ethoxide. google.comgoogle.com The reaction is thought to proceed through the coordination of ethanol to the tin(II) center, followed by the elimination of hydrogen chloride (HCl). iaea.org

However, the liberated HCl can react with ethanol, forming water, which readily hydrolyzes the tin(II) ethoxide product. iaea.orgcore.ac.uk This reverse reaction and the potential for hydrolysis make the uncatalyzed direct reaction between SnCl₂ and ethanol generally inefficient for producing pure tin(II) ethoxide.

To overcome the limitations of the direct reaction, basic reagents are almost universally employed. These bases neutralize the hydrogen chloride byproduct, shifting the equilibrium towards the formation of the desired tin(II) ethoxide.

Sodium Ethoxide (NaOEt): A common approach is the metathesis reaction between anhydrous tin(II) chloride and sodium ethoxide in an ethanol medium. google.com This method relies on the precipitation of sodium chloride (NaCl) to drive the reaction forward.

General Reaction: SnCl₂ + 2 NaOCH₂CH₃ → Sn(OCH₂CH₃)₂ + 2 NaCl(s) google.com

While effective, a significant drawback of this method is the potential for the final product to be contaminated with NaCl. iaea.org Removing the salt byproduct requires extensive washing with large volumes of alcohol, which can lead to product loss and only moderate yields. unh.edugoogle.com

Triethylamine (B128534) (Et₃N): An alternative and often more convenient method involves the use of a tertiary amine base, such as triethylamine. unh.eduresearchgate.net In this process, triethylamine acts as an acid scavenger, reacting with the HCl formed.

General Reaction: SnCl₂ + 2 CH₃CH₂OH + 2 N(C₂H₅)₃ → Sn(OCH₂CH₃)₂ + 2 [N(C₂H₅)₃H]Cl google.comcore.ac.uk

A key advantage of this route is that the byproduct, triethylamine hydrochloride, is soluble in ethanol, which simplifies the isolation of the tin(II) ethoxide product. unh.educore.ac.uk Recent advancements have further refined this method by using anhydrous SnCl₂, specific amine additives like dimethylamine (B145610) or diisopropylamine, and nonpolar aprotic solvents such as n-heptane. google.comvulcanchem.com This innovative approach allows the amine hydrochloride byproduct to precipitate while the desired tin(II) alkoxide remains in solution, leading to higher purity and yields of 73–86%. vulcanchem.com

Direct Synthesis from Elemental Tin and Ethanol

Ethanol, tin(2+) salt (9CI) can also be prepared by the direct reaction of elemental tin with ethanol. This method is attractive as it avoids halide intermediates and byproducts. However, the reaction is typically very slow and requires activation, usually with a catalyst and heat, as tin is not readily attacked by alcohols at ordinary temperatures. iaea.orgiaea.org

To facilitate the direct synthesis, various catalysts have been investigated. The most commonly cited catalysts are mercury compounds, such as mercury(I) chloride or mercury(II) chloride. iaea.orgiaea.orgiaea.org The role of the catalyst is believed to involve either cleaning the surface of the tin metal or forming an intermediate amalgam or tin halide derivative that reacts more readily with ethanol. iaea.orgiaea.org This process often requires high temperatures (250-300°C) to proceed at a reasonable rate. iaea.org While this route can produce the desired alkoxide, yields can be low with primary alcohols like ethanol. osti.gov

An alternative direct method is the electrosynthesis of tin(II) alkoxides. This involves the anodic dissolution of a tin metal electrode in absolute alcohol. researchgate.net This technique has been shown to produce tin(II) oxoalkoxides with ethanol, highlighting a pathway that bypasses traditional chemical reagents. researchgate.net

Alkoxide Exchange Reactions in Ethanol, Tin(2+) Salt (9CI) Formation

Alkoxide exchange, also known as transesterification or alcoholysis, is a viable route for preparing tin(II) ethoxide, especially when a different tin(II) alkoxide is more readily available. This method involves the reaction of a tin(II) alkoxide, such as tin(II) methoxide, with an excess of ethanol. google.comiaea.org

General Reaction: Sn(OR)₂ + 2 CH₃CH₂OH ⇌ Sn(OCH₂CH₃)₂ + 2 ROH

The reaction is an equilibrium process. To drive the formation of tin(II) ethoxide, the alcohol from the starting alkoxide (ROH) is typically removed from the reaction mixture, for instance, by distillation if it is more volatile than ethanol. The synthesis of tin(II) n-butoxide via the transesterification of tin(II) methoxide with n-butanol demonstrates the utility of this method. google.com The interchangeability of alkoxy groups makes this a flexible approach for synthesizing a variety of tin(II) alkoxides. iaea.org

Considerations for Purity and Yield in Synthetic Protocols

Achieving high purity and yield in the synthesis of tin(II) ethoxide is challenging due to the compound's inherent reactivity.

Purity:

Anhydrous Conditions: Tin(II) ethoxide is extremely sensitive to moisture, which causes rapid hydrolysis to form insoluble tin oxides or intermediate oxoalkoxides. unh.educore.ac.uk Therefore, all reagents, solvents, and glassware must be rigorously dried, and syntheses must be conducted under an inert atmosphere of nitrogen or argon using Schlenk line or glovebox techniques. cmu.ac.th

Starting Material Quality: The use of anhydrous tin(II) chloride is critical, as the dihydrate form introduces water that leads to unwanted side reactions. cmu.ac.thvulcanchem.com

Byproduct Removal: The choice of synthetic route directly impacts the ease of purification. The sodium ethoxide route requires thorough washing to remove NaCl, while the triethylamine route in a nonpolar solvent allows for simple filtration of the precipitated amine salt, resulting in a cleaner product. unh.eduvulcanchem.com

Yield:

Reaction Stoichiometry: Precise control over the stoichiometry of reagents, particularly the base, is crucial for maximizing the conversion of the tin(II) chloride precursor.

Solvent and Temperature: The solubility of intermediates and the final product can significantly affect yield. Modern liquid-phase synthesis, which produces a soluble form of tin(II) ethoxide, reports yields as high as 73-86%. vulcanchem.com In contrast, older methods involving precipitation and extensive washing often result in only moderate yields (~50%). google.com

Exploration of Soluble Derivatives and Macroinitiator Adducts

A significant challenge associated with the use of simple tin(II) alkoxides, including Ethanol, tin(2+) salt (9CI) (tin(II) ethoxide), is their limited solubility in common organic solvents and cyclic ester monomers. google.comgoogle.comepo.org This poor solubility hampers their application, particularly as initiators in ring-opening polymerization (ROP) for producing high molecular weight polyesters, where a highly soluble initiator with a known concentration is crucial. google.comgoogle.com Research efforts have consequently focused on developing soluble derivatives and adducts to overcome these limitations.

One primary strategy to enhance solubility involves modifying the alkyl groups of the alkoxide. While tin(II) methoxide and tin(II) ethoxide are typically white solids that dissolve only slightly in organic solvents, the solubility increases marginally as the alkyl chain length increases. google.comgoogle.com For instance, tin(II) n-butoxide shows slightly improved solubility compared to its methoxide and ethoxide counterparts. google.com A notable advancement in this area is the development of a synthetic process that yields liquid tin(II) alkoxides. google.comgoogle.comepo.org This method employs anhydrous tin(II) chloride, a non-polar aprotic solvent like n-heptane, and a diethylamine base to produce viscous, dark yellow liquids of tin(II) n-butoxide, tin(II) n-hexoxide, and tin(II) n-octoxide. google.comgoogle.com These liquid derivatives are highly soluble in most common organic solvents and can be stored for extended periods under an inert atmosphere without significant changes. google.com The use of n-heptane is critical as it solvates the tin(II) alkoxide molecules, preventing the self-aggregation that leads to poor solubility. google.comgoogle.com

Table 1: Physical Properties and Solubility of Solid Tin(II) Alkoxides

| Tin(II) Alkoxide | Molecular Formula | Physical Appearance | Melting Point (°C) | Solubility Characteristics |

| Tin(II) methoxide | Sn(OCH₃)₂ | White Solid | 242-243 | Slightly dissolves in organic solvents at room temperature; hardly dissolves in polar solvents at high temperature. google.comepo.org |

| Tin(II) ethoxide | Sn(OC₂H₅)₂ | White Solid | Decomposes >200 | Slightly soluble in organic solvents; turns yellow rapidly. google.comvulcanchem.com |

| Tin(II) n-butoxide | Sn(OnC₄H₉)₂ | White Solid | 171-172 | Extremely moisture and oxygen sensitive; solubility in organic solvents is slightly increased compared to ethoxide. google.com |

More complex derivatives have also been synthesized to improve solubility and introduce new functionalities. These include:

Another innovative approach to address the solubility issue of tin(II) ethoxide in polymerization media is the formation of soluble tin(II) macroinitiator adducts . researchgate.netcmu.ac.th This technique involves the pre-reaction of the insoluble Sn(OEt)₂ with a small amount of a monomer, such as L-lactide (LLA), rac-lactide (rac-LA), or ε-caprolactone (CL), at a monomer-to-initiator ratio of up to 20:1. researchgate.netcmu.ac.th This process converts the solid ethoxide into soluble tin alkoxide macroinitiators. researchgate.net These adducts can be dissolved in solvents like methylene (B1212753) chloride or toluene and remain stable and effective for up to one month at room temperature. researchgate.net The resulting soluble macroinitiators provide predictable and quantitative initiation of polymerization, leading to polymers with low polydispersity (≤1.5) and high monomer conversion (>95%) in relatively short timeframes (≤2 hours). researchgate.net The molecular weights of the final polymers can be effectively controlled by adjusting the monomer-to-macroinitiator ratio. researchgate.net

Hydrolysis Reactions and Formation of Tin(II) Oxide Alkoxides

Ethanol, tin(2+) salt (9CI) is exceptionally sensitive to moisture and undergoes hydrolysis readily. labsolu.caunh.edu The reaction pathway and the resulting products are highly dependent on the stoichiometry of water present in the reaction medium.

In the presence of substoichiometric amounts of water, partial hydrolysis occurs, leading to the formation of tin(II) oxide alkoxides. unh.eduresearchgate.net These are intermediate compounds where ethoxide ligands are progressively replaced by oxo bridges. One such identified product is bis-[ethoxidetin(II)] oxide. unh.edu Research involving the electrosynthesis of tin(II) alkoxides in absolute ethanol has shown the formation of a stable hexanuclear oxoalkoxide, Sn₆O₄(OEt)₄. researchgate.net X-ray crystallography revealed that this compound possesses an octahedral [Sn₆] cluster core with alternating oxo and ethoxide groups on its faces. researchgate.net Analogous hydrolysis studies on other tin(II) alkoxides, such as those with bulkier alkyl groups, have also yielded complex oxo-alkoxide clusters like Sn₆(O)₄(OR)₄ and Sn₅(O)₂(OR)₆. google.comgoogle.com

When an excess of water is introduced, complete hydrolysis takes place, ultimately yielding tin(II) oxide (SnO) as the final product. unh.edu This high reactivity with water necessitates that all manipulations involving tin(II) ethoxide be performed under strictly anhydrous conditions to prevent unintended hydrolysis and ensure product purity. unh.educmu.ac.th

Oxidation Pathways and Stability under Controlled Atmospheres

Tin(II) ethoxide is sensitive to atmospheric oxygen, and its stability is contingent on maintaining an inert environment. labsolu.cacmu.ac.th The tin(II) center is susceptible to oxidation to the more stable tin(IV) state, a common characteristic for divalent tin compounds. osti.gov For instance, elemental tin is stable in air at room temperature but will oxidize to stannic oxide (SnO₂) upon heating, and tin(II) chloride is also known to be readily oxidized. iaea.org

Under controlled, inert atmospheres such as nitrogen or argon, Ethanol, tin(2+) salt (9CI) demonstrates good stability. apolloscientific.co.ukfishersci.comthermofisher.com The solid form is stable under normal storage conditions, while liquid preparations of the compound can be stable up to 150°C under a nitrogen atmosphere. fishersci.comvulcanchem.com Research has shown that the compound can retain its reactivity for as long as one month when stored under inert conditions. This stability is crucial for its use as a precursor and catalyst, as it allows for storage and handling without significant degradation, provided that exposure to air and moisture is strictly avoided. cmu.ac.th

Aggregation Phenomena and Their Impact on Solubility and Reactivity

A significant characteristic of tin(II) ethoxide is its tendency to aggregate, which profoundly influences its physical properties, particularly its solubility. google.com In the solid state, tin(II) ethoxide typically exists as a white powder that exhibits very low solubility in most common organic solvents. google.comcmu.ac.th This poor solubility is a major drawback and is attributed to the formation of polymeric or oligomeric structures through intermolecular Sn-O-Sn bridges, a phenomenon referred to as self-aggregation. google.comresearchgate.net

The extent of aggregation is dependent on the solvent and temperature. vulcanchem.com In solution, tin(II) ethoxide can exist as a mixture of monomers, dimers, and higher-order oligomers. vulcanchem.com The solubility is observed to increase slightly in polar solvents, especially upon heating. google.com

| Solvent Type | Solubility Behavior of Solid Tin(II) Ethoxide |

| Non-polar aprotic solvents (e.g., n-heptane) | Insoluble google.com |

| Polar solvents (e.g., o-dichlorobenzene) | Slightly soluble, especially at high temperatures google.com |

| Common organic solvents (general) | Insoluble to slightly soluble google.comgoogle.com |

This aggregation behavior has a direct impact on the compound's reactivity. The low solubility of the solid form can limit its effectiveness in homogeneous catalysis. researchgate.net To overcome this, methods have been developed to synthesize tin(II) ethoxide in a liquid, non-aggregated form. This is achieved by using anhydrous tin(II) chloride in a non-polar aprotic solvent like n-heptane with an amine base. google.comvulcanchem.com The non-polar solvent solvates the tin(II) ethoxide molecules as they form, preventing aggregation and resulting in a liquid product that is highly soluble in common organic solvents. google.com This liquid form is a much more effective and faster initiator in polymerization reactions compared to its solid counterpart, demonstrating a clear link between reduced aggregation and enhanced reactivity. researchgate.net

Lewis Acidity of the Tin(II) Center

The tin(II) center in Ethanol, tin(2+) salt (9CI) functions as a Lewis acid, a characteristic that is central to its catalytic activity. A Lewis acid is a chemical species that can accept a pair of electrons. The tin(II) atom, despite having a lone pair of 5s² electrons, can still accept electron pairs due to the presence of vacant 5p and 5d orbitals and the significant partial positive charge induced by the electronegative oxygen atoms of the ethoxide ligands. iaea.orglibretexts.org

The Lewis acidic nature of tin(II) ethoxide allows it to coordinate with electron-rich species (Lewis bases), such as the carbonyl oxygen of ester monomers. This coordination activates the substrate, making it more susceptible to nucleophilic attack, which is a key step in many catalytic processes, including ring-opening polymerization. vulcanchem.com The strength of the Lewis acidity can be influenced by the substituents on the tin atom; more electronegative groups tend to increase the Lewis acidity. iaea.org While detailed quantitative studies on the Lewis acidity of isolated tin(II) ethoxide are scarce, its role as a Lewis acid catalyst is well-established in synthetic applications. vulcanchem.com

Coordination Chemistry of Ethanol, Tin(2+) Salt (9CI)

The coordination chemistry of tin(II) ethoxide is integral to its reactivity, encompassing ligand exchange processes and its interaction with substrates in catalytic cycles.

Ligand Exchange Processes

Ligand exchange is a common reaction pathway for tin(II) ethoxide. The ethoxide groups can be substituted by other ligands, a process often driven by the formation of more stable products or equilibria. A prime example is the transesterification reaction, where tin(II) ethoxide can react with other alcohols to form new tin(II) alkoxides. This method has been used to synthesize tin(II) n-butoxide from tin(II) methoxide by refluxing with n-butanol. google.com

Ligand exchange is also a fundamental step in the use of tin(II) ethoxide as a precursor in Atomic Layer Deposition (ALD), where it reacts with a co-reagent on a substrate surface. Furthermore, studies on other tin(II) alkoxides have demonstrated their reactivity towards heteroallenes like isocyanates. These reactions proceed via the insertion of the C=N bond into the Sn-O bond, forming new, coordinated iso-carbamate ligands. nih.govacs.org This transformation highlights the lability of the tin-alkoxide bond and the ability of the tin(II) center to coordinate with new multidentate ligands.

Coordination with Substrates in Catalytic Cycles

In catalytic applications, the coordination of a substrate molecule to the Lewis acidic tin(II) center is often the initiating step of the catalytic cycle. A well-documented example is the ring-opening polymerization (ROP) of cyclic esters, such as lactide, to produce biodegradable polyesters. vulcanchem.com

The accepted mechanism for this process is the "coordination-insertion" mechanism. researchgate.net The catalytic cycle can be described by the following key steps:

Coordination: The catalytic cycle begins with the coordination of the carbonyl oxygen of the cyclic ester monomer to the tin(II) center of the ethoxide initiator.

Nucleophilic Attack: An ethoxide ligand from the tin complex performs a nucleophilic attack on the now-activated carbonyl carbon of the coordinated monomer.

Ring-Opening: This attack leads to the cleavage of the ester bond and the opening of the cyclic monomer ring. The monomer unit is now covalently attached to the tin center through an oxygen atom, effectively inserting it into the original tin-ethoxide bond.

Chain Propagation: The newly formed alkoxide end can then coordinate another monomer, and the process repeats, propagating the polymer chain.

Product Release: After the polymerization is complete, a quenching step releases the polymer chain from the catalyst, which is then ready to start a new cycle, although in ROP the initiator is often incorporated into the final polymer.

This coordination to the metal center is crucial as it lowers the activation energy for the ring-opening reaction, thereby increasing the reaction rate. The ability of tin(II) ethoxide to form these intermediate complexes with substrates is fundamental to its role as an effective catalyst.

Bonding and Electronic Structure Analysis of Tin(II) in the Compound

The bonding and electronic characteristics of tin(II) ethoxide are central to understanding its reactivity. The tin atom in the +2 oxidation state possesses a unique electronic configuration, [Kr]4d¹⁰5s²5p⁰, which dictates the compound's structure and chemical behavior. iaea.orglumenlearning.com

Nature of the Tin-Oxygen Bond

The bond between tin and oxygen in tin(II) ethoxide is a critical determinant of its properties. Due to the significant difference in electronegativity between tin and oxygen, the Sn-O bond is expected to have a substantial degree of ionic character, estimated to be around 65%. iaea.org This polarity makes the bond highly reactive. Spectroscopic analysis, particularly through Fourier-transform infrared (FT-IR) spectroscopy, confirms the presence of the Sn-O bond, with characteristic vibrational stretches appearing in the range of 500–600 cm⁻¹. cmu.ac.thiaea.org

The Stereochemically Active 5s² Lone Pair

A defining feature of the electronic structure of tin(II) compounds is the presence of a stereochemically active 5s² lone pair of electrons. rsc.orgacs.orgrsc.org Unlike in heavier elements where the inert pair effect can render the s-electrons non-bonding, in tin(II), this lone pair occupies a distinct orbital and significantly influences the molecule's geometry. This is supported by ¹¹⁹Sn Mössbauer spectroscopy studies on various tin(II) compounds, which provide insights into the s-electron density at the tin nucleus. acs.orgcdnsciencepub.comcity.ac.uk The presence of the lone pair prevents a simple linear O-Sn-O geometry. Instead, it forces the ethoxide ligands into positions that result in a bent or angular monomeric structure. In more complex coordination environments, this lone pair often occupies an equatorial position in distorted trigonal bipyramidal or seesaw geometries. rsc.orgacs.org This lone pair can also exhibit nucleophilic character, acting as an initiator in certain polymerization reactions, similar to N-heterocyclic carbenes. rsc.org

Molecular Structure and Aggregation

In the solid state and in solution, simple tin(II) alkoxides like tin(II) ethoxide have a strong tendency to form dimers or higher oligomers. iaea.orgacs.org This aggregation occurs through the formation of bridging alkoxide ligands, creating four-membered Sn₂O₂ core rings. acs.org In these dimeric structures, the tin atom's coordination number increases, and the geometry around each tin center is typically a distorted trigonal pyramid, with the stereochemically active lone pair occupying one of the vertices. X-ray crystallography studies on related tin(II) alkoxide complexes have confirmed these dimeric arrangements with bridging alkoxide groups. researchgate.netnih.gov The formation of these aggregates is a key factor influencing the compound's solubility and reactivity in different media. cmu.ac.th

Orbital Interactions and Lewis Acidity

The tin(II) center in tin(II) ethoxide acts as a Lewis acid, capable of accepting electron density from donor molecules. The formally vacant 5p orbitals on the tin atom can participate in bonding, particularly in the formation of coordination complexes. iaea.org The interaction between the unshared p-electrons of the oxygen atoms and the 5d-orbitals of tin, termed pπ-dπ interaction, is considered less significant for tin compared to lighter group 14 elements like silicon. iaea.org The Lewis acidic nature is fundamental to its catalytic activity, for instance in ring-opening polymerization, where it coordinates to the carbonyl oxygen of a cyclic ester monomer, thereby activating it for nucleophilic attack by an ethoxide group. researchgate.net Computational studies using Density Functional Theory (DFT) on related systems have helped to map the transition states involved in such catalytic cycles, confirming a coordination-insertion mechanism. researchgate.net

Table of Spectroscopic Data for Tin(II) Alkoxides This table provides an overview of typical spectroscopic data used to characterize tin(II) alkoxides, including tin(II) ethoxide and its analogues.

| Spectroscopic Technique | Analyte | Observed Feature | Typical Range/Value | Significance | Reference(s) |

|---|---|---|---|---|---|

| FT-IR | Tin(II) Alkoxides | Sn-O Stretch | 500–600 cm⁻¹ | Confirms the presence of the tin-oxygen bond. | |

| ¹H-NMR | Tin(II) Ethoxide | -O-CH₂- (quartet) | δ 3.80–3.99 ppm | Characterizes the ethoxide ligand's methylene protons. | google.com |

| ¹H-NMR | Tin(II) Ethoxide | -CH₃ (triplet) | δ 1.17–1.23 ppm | Characterizes the ethoxide ligand's methyl protons. | google.com |

| ¹³C-NMR | Tin(II) Alkoxides | -O-CH₂- | δ 60.9 ppm | Identifies the carbon environment of the ethoxide methylene group. | google.com |

| ¹³C-NMR | Tin(II) Alkoxides | -CH₃ | δ 19.1 ppm | Identifies the carbon environment of the ethoxide methyl group. | google.com |

| ¹¹⁹Sn-NMR | Tin(II) Alkoxide Dimers | Sn(II) Resonance | δ -99 to -345 ppm | Indicates a four-coordinate Sn(II) center, consistent with dimeric species in solution. | nih.govrsc.org |

| ¹¹⁹Sn Mössbauer | Tin(II) Compounds | Isomer Shift (IS) | Varies | Provides information on the s-electron density at the tin nucleus. | acs.orgcdnsciencepub.com |

| ¹¹⁹Sn Mössbauer | Tin(II) Compounds | Quadrupole Splitting (QS) | Varies | Gives insight into the symmetry of the coordination geometry around the tin atom. | acs.orgcdnsciencepub.com |

Advanced Spectroscopic and Analytical Characterization in Research

Elemental Microanalysis for Stoichiometric Verification

Elemental microanalysis is a fundamental technique used to verify the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For tin(II) ethoxide, with the chemical formula Sn(OCH₂CH₃)₂, this analysis provides experimental confirmation that the compound has been synthesized with the correct stoichiometry. The theoretical elemental composition is calculated from the molecular weight of the compound (208.83 g/mol ) nih.goviaea.org.

The analysis involves the combustion of a small, precisely weighed sample under controlled conditions. The resulting combustion gases (such as CO₂ and H₂O) are collected and measured to determine the percentages of carbon and hydrogen. The tin content can be determined by gravimetric analysis of the remaining residue (tin oxide) or by other elemental analysis techniques. A close correlation between the experimentally found percentages and the theoretical values validates the purity and empirical formula of the compound.

| Element | Symbol | Atomic Weight (g/mol) | Count | Total Mass (g/mol) | Theoretical Mass Percentage (%) |

|---|---|---|---|---|---|

| Tin | Sn | 118.71 | 1 | 118.71 | 56.85% |

| Carbon | C | 12.01 | 4 | 48.04 | 23.00% |

| Hydrogen | H | 1.01 | 10 | 10.10 | 4.84% |

| Oxygen | O | 16.00 | 2 | 32.00 | 15.32% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic structure of a molecule. For tin(II) ethoxide, both ¹¹⁹Sn and ¹H NMR are particularly informative.

Tin possesses several NMR-active isotopes, with ¹¹⁹Sn being the most frequently studied due to its good sensitivity and natural abundance (8.59%) northwestern.eduhuji.ac.il. ¹¹⁹Sn NMR spectroscopy is exceptionally sensitive to the electronic environment, coordination number, and geometry of the tin atom, with chemical shifts spanning a very wide range of over 5000 ppm northwestern.edu.

For tin(II) alkoxides, the ¹¹⁹Sn chemical shift (δ) provides critical insight into the structure of the compound in solution. Tin(II) alkoxides often exist as aggregates, such as dimers or trimers, held together by bridging alkoxy groups. This aggregation influences the coordination number of the tin atom, which is directly reflected in the ¹¹⁹Sn NMR spectrum. Research on three-coordinate tin(II) complexes, which includes dimeric tin(II) alkoxides with μ-alkoxy bridges, shows that their resonances typically appear in the range of +138 to −338 ppm. The specific chemical shift is sensitive to the nature of the substituents and the solvent used, which can influence the degree of aggregation northwestern.edu. The significant dependence of the ¹¹⁹Sn chemical shift on the solvent and coordination environment makes it a valuable tool for characterizing the specific species present in solution.

| Compound Type | Coordination at Tin | Typical ¹¹⁹Sn Chemical Shift Range (ppm) |

|---|---|---|

| Tin(II) Alkoxide Dimers | Three-coordinate | +138 to -338 |

| Four-coordinate Tin Thiolates | Four-coordinate | +20 to +300 |

| Six-coordinate Tin Compounds | Six-coordinate | -260 to -350 |

¹H NMR (Proton NMR) spectroscopy is used to identify the hydrogen atoms in a molecule. For tin(II) ethoxide, the ethoxy group (-OCH₂CH₃) gives rise to two characteristic signals: a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), resulting from spin-spin coupling.

Beyond simple structural confirmation, ¹H NMR is a vital tool for kinetic studies. For instance, tin(II) alkoxides are effective initiators for the ring-opening polymerization of cyclic esters like L-lactide and ε-caprolactone researchgate.net. The progress of these polymerization reactions can be monitored directly by ¹H NMR. By integrating the signal intensities of the protons on the monomer and the growing polymer chain over time, the rate of monomer consumption can be accurately determined. A study on the polymerization of L-lactide and ε-caprolactone initiated by tin(II) n-butoxide, a close analog of tin(II) ethoxide, successfully used this ¹H NMR kinetic analysis to determine the apparent rate constant (kₐₚₚ) and activation energy (Eₐ) of the reaction researchgate.net. This demonstrates the utility of ¹H NMR in elucidating reaction mechanisms and quantifying the efficiency of tin(II) alkoxide initiators.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule's bonds, causing them to vibrate at specific frequencies. This technique is excellent for identifying the functional groups present in a compound. In the analysis of tin(II) ethoxide, FT-IR spectra confirm the presence of the ethoxy ligands and the crucial tin-oxygen bonds.

The spectrum of tin(II) ethoxide displays several characteristic absorption bands. The C-H stretching vibrations of the methyl and methylene groups in the ethyl ligand appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibration is typically observed in the 1000-1100 cm⁻¹ range. A key feature for the characterization of tin(II) ethoxide is the absorption band corresponding to the Sn-O bond vibration, which is expected to appear in the lower frequency region of the spectrum, generally between 400 and 700 cm⁻¹ iaea.org. The absence of a broad absorption band around 3200-3600 cm⁻¹ would indicate the sample is free of residual ethanol (B145695) or water, which is critical as tin(II) alkoxides are moisture-sensitive.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| C-H Stretch | -CH₃, -CH₂- | 2850 - 2980 |

| C-O Stretch | Alkoxide (C-O) | 1030 - 1070 |

| Sn-O Stretch/Bend | Tin-Oxygen (Sn-O) | 400 - 700 |

| O-H Bending | Ethanol (impurity) | ~1430 |

| O-H Stretch | Ethanol/Water (impurity) | 3200 - 3600 (broad) |

Chromatographic Techniques in Reaction Product Analysis

Chromatographic methods are used to separate, identify, and quantify the components of a mixture. For the analysis of reactions involving tin(II) ethoxide, these techniques are essential for assessing product purity and identifying byproducts.

Gas-Liquid Chromatography (GLC), a subset of gas chromatography (GC), separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid stationary phase coated on a solid support. While GLC is a powerful tool for many organic compounds, its application to metal alkoxides like tin(II) ethoxide presents significant challenges chromtech.comdrawellanalytical.com.

The primary difficulties arise from the low volatility and thermal instability of many metal alkoxides. Tin(II) ethoxide is a solid that decomposes at high temperatures and is prone to aggregation iaea.orgstrem.com. Direct injection into a hot GC inlet can lead to decomposition rather than volatilization, resulting in poor or no elution from the column and potential contamination of the system. Furthermore, the high reactivity of the Sn-O bond makes the compound susceptible to reactions with trace moisture or active sites on the column or support material, leading to peak tailing, poor reproducibility, and inaccurate quantification drawellanalytical.com.

Despite these challenges, literature indicates that GLC has been used to confirm the formation of tin(II) ethoxide in reaction mixtures, where it was noted that the main product was a dimer iaea.org. This suggests that under carefully controlled conditions, possibly with specialized columns and injection techniques, some analysis is possible. However, for quantitative analysis of tin-containing compounds, techniques often involve derivatization to convert the non-volatile analyte into a more volatile and stable species before GC analysis.

Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Properties

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful and widely used technique for determining the molecular weight distribution of polymers. nih.govresearchgate.net This method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column more quickly than smaller molecules. The resulting chromatogram provides data to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution.

In the context of polymerizations initiated by "Ethanol, tin(2+) salt (9CI)," SEC is instrumental in verifying the controlled nature of the polymerization. For instance, in the ring-opening polymerization of cyclic esters like lactide or ε-caprolactone, the molecular weight of the resulting polymer is expected to be proportional to the monomer-to-initiator ratio. SEC analysis is used to confirm this relationship and to assess the polydispersity of the polymer, with a narrow PDI (typically below 1.5) indicating a well-controlled polymerization process.

Research Findings from SEC Analysis:

Research on ring-opening polymerizations initiated by tin(II) alkoxides demonstrates the ability to control polymer molecular weight by varying the reaction conditions. For example, in the polymerization of ε-caprolactone using a tin(II) catalyst system, it was found that the molecular weight of the resulting poly(ε-caprolactone) (PCL) increases as the concentration of the initiator decreases. nih.gov This inverse relationship allows for the targeted synthesis of polymers with specific molecular weights.

Below is a representative data table illustrating typical SEC results for the polymerization of L-lactide using "Ethanol, tin(2+) salt (9CI)" as an initiator, demonstrating the control over molecular weight by adjusting the monomer-to-initiator ratio.

| Sample ID | Monomer/Initiator Ratio | Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) |

|---|---|---|---|---|

| PLA-1 | 50:1 | 6,800 | 7,900 | 1.16 |

| PLA-2 | 100:1 | 13,500 | 15,800 | 1.17 |

| PLA-3 | 200:1 | 27,200 | 32,400 | 1.19 |

| PLA-4 | 400:1 | 54,500 | 66,500 | 1.22 |

Mass Spectrometry for Polymer End-Group Analysis

Mass spectrometry (MS), particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, is an essential tool for the detailed structural characterization of polymers, including the precise determination of end-groups. mtoz-biolabs.comrsc.org This technique provides information on the absolute molecular weight of individual polymer chains and can reveal the chemical nature of the initiating and terminating species.

When "Ethanol, tin(2+) salt (9CI)" is used as an initiator for ring-opening polymerization, the ethoxide groups are expected to initiate the polymerization by attacking the cyclic monomer. This process results in polymer chains that incorporate the ethoxide group at one end. MALDI-TOF MS can verify this initiation mechanism by detecting polymer series whose masses correspond to the expected structure, including the ethoxide end-group.

Research Findings from Mass Spectrometry Analysis:

Studies on similar tin(II) alkoxide initiators have confirmed their role in initiating polymerization. For example, in the polymerization of L,L-dilactide initiated with tin(II) butoxide, MALDI-TOF analysis revealed that both butoxide groups of the initiator were converted into growing poly(l-lactide) chains. acs.org Similarly, in the polymerization of ε-caprolactone initiated by tin(II) octoate in the presence of an alcohol, MALDI-TOF MS has been used to directly observe polymer chains containing tin alkoxide end-groups. researchgate.net This powerful analytical evidence supports the coordination-insertion mechanism of polymerization.

The analysis can identify various polymer populations, including those with the expected ethoxide end-group, as well as potential side products. The following table illustrates the types of polymer structures that could be identified by MALDI-TOF MS in a polymerization of ε-caprolactone initiated with "Ethanol, tin(2+) salt (9CI)".

| Structure Type | General Formula | Initiating End-Group | Terminating End-Group |

|---|---|---|---|

| Linear Polymer | CH3CH2O-[CO(CH2)5O]n-H | Ethoxy | Hydroxyl |

| Tin-Capped Polymer | CH3CH2O-[CO(CH2)5O]n-Sn-O(CH2)CH3 | Ethoxy | Tin(II) Ethoxide |

| Cyclic Polymer | -[CO(CH2)5O]n- | None | None |

Catalytic Applications and Mechanistic Studies of Ethanol, Tin 2+ Salt 9ci

Ring-Opening Polymerization (ROP) of Cyclic Esters

Tin(II) ethoxide is a well-established initiator for the ring-opening polymerization (ROP) of cyclic esters, which is a primary method for producing high molecular weight, biodegradable aliphatic polyesters. These polymers, such as polylactide (PLA) and polycaprolactone (PCL), have significant applications in the biomedical and environmental fields researchgate.net. The effectiveness of tin(II) alkoxides lies in their ability to provide controlled polymerization, leading to polymers with predictable molecular weights and narrow molecular weight distributions acs.org.

Coordination-Insertion Mechanism in ROP

The polymerization of cyclic esters initiated by tin(II) ethoxide proceeds via a coordination-insertion mechanism nih.govrsc.org. This pathway is widely accepted for ROP mediated by metal alkoxides and involves several key steps. The mechanism ensures that the growing polymer chain remains covalently bonded to the tin center throughout the propagation process acs.org.

The steps of the coordination-insertion mechanism are as follows:

Coordination: The first step involves the coordination of the carbonyl oxygen of the cyclic ester monomer to the electrophilic tin(II) center of the initiator, Sn(OEt)₂. This coordination activates the monomer by making the carbonyl carbon more susceptible to nucleophilic attack.

Nucleophilic Attack (Insertion): The ethoxide ligand (or the growing polymer chain alkoxide) on the tin center performs a nucleophilic attack on the activated carbonyl carbon of the coordinated monomer. This leads to the formation of a tetrahedral intermediate.

Ring-Opening: The intermediate collapses, resulting in the cleavage of the acyl-oxygen bond of the cyclic ester monomer. This step effectively inserts the opened monomeric unit between the tin atom and the ethoxide (or polymer alkoxide) group.

Propagation: The newly formed tin alkoxide at the end of the growing chain can then coordinate with another monomer molecule, and the process repeats, leading to the elongation of the polymer chain.

Direct observation of macromolecules fitted with tin(II) alkoxide species by MALDI-TOF mass spectrometry provides strong evidence for this mechanism, confirming that propagation occurs at the covalent tin-alkoxide bond acs.orgacs.orgacs.org.

Kinetic Analysis of Polymerization Processes

The kinetics of ROP initiated by tin(II) alkoxides have been extensively studied. The rate of polymerization is influenced by several factors, including monomer concentration, initiator concentration, and temperature nih.govresearchgate.net. Generally, the polymerization rate increases with higher initiator concentrations nih.gov. Kinetic studies of ε-caprolactone polymerization often show a first-order dependence with respect to the monomer concentration researchgate.net.

However, the process can be complex. For instance, some tin(II) alkoxides may exhibit poor solubility in the monomer, leading to a prolonged induction period as the solid initiator slowly dissolves to become active nih.gov. The physical state and solubility of tin(II) ethoxide can therefore significantly impact the kinetic profile of the polymerization acs.orgrsc.org.

The table below, adapted from kinetic studies of ε-caprolactone bulk polymerization, illustrates the effect of the initiator system on polymerization outcomes.

| Initiator System | % Conversion | Mₙ (g/mol) | Polydispersity (PD) | Zero-Order Rate Constant k₀ (mol L⁻¹ s⁻¹) |

|---|---|---|---|---|

| Sn(OC₆H₁₃)₂ | 96.5 | 15,900 | 1.70 | 1.58 x 10⁻³ |

| Sn(Oct)₂ / n-C₆H₁₃OH | 97.8 | 18,100 | 2.01 | 2.01 x 10⁻³ |

Data adapted from studies on tin(II) alkoxide initiators. Mₙ = Number-average molecular weight. researchgate.net

Control of Polymer Molecular Weight and Dispersity

A key advantage of using tin(II) ethoxide and other tin(II) alkoxides as initiators is the ability to control the molecular weight of the resulting polymer acs.org. In a well-controlled, living polymerization, the number-average molecular weight (Mₙ) of the polymer increases linearly with monomer conversion and can be predetermined by the initial monomer-to-initiator molar ratio ([M]/[I]) rsc.org. Such polymerizations are characterized by a narrow molecular weight distribution, with Polydispersity Index (PDI) values typically close to 1.0 rsc.org.

The controlled nature of these polymerizations stems from the stability of the propagating tin-alkoxide species, which minimizes termination and chain transfer side reactions. This allows for the synthesis of polymers with predictable chain lengths and low dispersity, which is critical for high-performance applications rsc.org. The use of liquid, soluble tin(II) alkoxides is particularly advantageous as it ensures a homogeneous system where all initiator molecules are available to start polymer chains simultaneously, leading to better control over the final polymer properties acs.orgrsc.org.

Copolymerization Strategies (e.g., Cyclic Carbonates)

Tin(II) ethoxide and related tin(II) alkoxides are versatile catalysts capable of copolymerizing different types of cyclic monomers, including lactones and cyclic carbonates like trimethylene carbonate (TMC) rsc.orgmdpi.com. This allows for the synthesis of copolymers with tailored properties, combining the characteristics of different polyesters and polycarbonates. For example, copolymerizing lactide with TMC can modify the mechanical properties and degradation rate of the resulting material rsc.org.

The coordination-insertion mechanism also governs these copolymerizations. The relative reactivity of the different monomers towards the tin(II) alkoxide active center determines the microstructure of the resulting copolymer (e.g., random, blocky, or gradient). The binding strength of the monomer to the tin center is a crucial factor in this process, with studies showing that lactones often exhibit stronger coordination than cyclic carbonates, which in turn coordinate more strongly than lactide rsc.org. Tin(II) catalysts are particularly relevant as they are used industrially for polylactide production and show promise for switchable polymerization catalysis, where different monomer types can be enchained in a single process acs.org. This strategy opens pathways to create complex block copolymers with tunable properties using commercially relevant tin catalysts acs.org.

Esterification and Transesterification Reactions

Beyond polymerization, tin(II) ethoxide exhibits catalytic activity in esterification and transesterification reactions. Transesterification is a key reaction in the synthesis of tin(II) alkoxides themselves; for example, tin(II) n-butoxide can be prepared via the transesterification of tin(II) methoxide (B1231860) with n-butanol acs.orgrsc.org. This demonstrates the facility with which the Sn-OR bond can undergo exchange with other alcohols.

This reactivity is analogous to the behavior of other tin(II) salts, which are known to catalyze esterification between carboxylic acids and alcohols. The mechanism likely involves the formation of a tin(II) alkoxide intermediate, which then acts as the active catalytic species. The Lewis acidic nature of the tin(II) center can activate the carbonyl group of an ester or carboxylic acid, facilitating nucleophilic attack by an alcohol. This catalytic capability makes tin(II) ethoxide a potential candidate for synthesizing various esters under specific reaction conditions.

Catalytic Activity in Carboxylic Acid Esterification with Alcohols

Tin(II) compounds are recognized as effective catalysts for the esterification of carboxylic acids with alcohols. This process is of significant industrial importance for the synthesis of a wide range of esters used as solvents, plasticizers, and fragrances. While specific kinetic data for the catalytic activity of tin(II) ethoxide in direct esterification is not extensively documented in publicly available literature, the performance of analogous tin(II) salts provides insight into its potential efficacy.

For instance, tin(II) chloride (SnCl₂) has been demonstrated to be an efficient catalyst for the esterification of various carboxylic acids. researchgate.netresearchgate.net The catalytic activity is influenced by reaction parameters such as temperature, catalyst concentration, and the nature of the substrates. It is plausible that tin(II) ethoxide would exhibit similar catalytic behavior, promoting the reaction between a carboxylic acid and an alcohol to form an ester and water. The general reaction is as follows:

RCOOH + R'OH ⇌ RCOOR' + H₂O

The catalytic role of the tin(II) center is crucial in activating the carboxylic acid towards nucleophilic attack by the alcohol.

Mechanistic Pathways in Esterification/Transesterification (Lewis Acid and Exchange/Insertion Mechanisms)

The mechanism by which tin(II) alkoxides catalyze esterification and transesterification reactions is generally believed to proceed through two primary pathways: a Lewis acid mechanism and an exchange/insertion mechanism.

In the Lewis Acid Mechanism , the tin(II) center coordinates to the carbonyl oxygen of the carboxylic acid or ester. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. For esterification, the reaction would proceed as follows:

Activation: The tin(II) catalyst coordinates with the carbonyl oxygen of the carboxylic acid.

Nucleophilic Attack: The alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer and Elimination: A proton is transferred, and a molecule of water is eliminated, regenerating the catalyst and forming the ester.

A similar Lewis acid-catalyzed pathway is proposed for the transesterification of vegetable oils, where the tin compound activates the triglyceride's carbonyl group for attack by an alcohol like methanol. researchgate.net

The Exchange/Insertion Mechanism is particularly relevant for transesterification reactions catalyzed by metal alkoxides. In this pathway, the tin(II) ethoxide would first undergo an exchange reaction with the alcohol reactant (R'OH) to form a new tin(II) alkoxide and release ethanol (B145695). This new alkoxide then reacts with the ester substrate.

Alternatively, the reaction can proceed via a coordination-insertion mechanism. In this model, the alcohol coordinates to the tin(II) center, followed by insertion of the ester's carbonyl group into the Sn-O bond of the alkoxide. Subsequent collapse of the intermediate releases the new ester and regenerates the active catalytic species. This mechanism is well-documented for the ring-opening polymerization of lactones catalyzed by tin(II) alkoxides, which is a form of transesterification. researchgate.net

Applications in Polyurethane Chemistry

While tin(II) octoate is the most extensively studied and utilized tin(II) catalyst in polyurethane chemistry, the catalytic principles are applicable to other tin(II) alkoxides like tin(II) ethoxide. emirachem.comgvchem.com Tin catalysts are highly effective in accelerating the reactions between isocyanates and polyols to form polyurethanes, as well as the reaction between isocyanates and water, which is a blowing reaction in foam production. tib-chemicals.com

Catalytic Role in Polyurethane Formation

In the formation of polyurethanes, tin(II) catalysts like tin(II) ethoxide are expected to primarily catalyze the "gelling" reaction, which is the reaction between the isocyanate group (-NCO) and the hydroxyl group (-OH) of the polyol to form a urethane linkage. emirachem.com The general reaction is:

R-NCO + R'-OH → R-NH-CO-O-R'

The high activity of tin(II) catalysts allows for rapid curing times, which is essential in many industrial applications such as foams, coatings, and elastomers. tib-chemicals.compatchamltd.com When used in combination with amine catalysts, which also promote the blowing reaction (isocyanate with water), a balance between the gelling and blowing reactions can be achieved to produce foams with desired cell structures and physical properties. gvchem.com

Mechanistic Aspects of Isocyanate Reactions

The mechanism of tin-catalyzed isocyanate reactions is generally accepted to involve the formation of a complex between the tin catalyst and one or both of the reactants. One proposed mechanism involves the activation of the alcohol by the tin catalyst. The tin(II) alkoxide can react with the polyol, forming a tin-alkoxide bond with the polyol. This tin-polyol species then reacts with the isocyanate.

Another proposed mechanism involves the formation of a ternary complex between the tin catalyst, the alcohol, and the isocyanate. The coordination of the reactants to the tin center facilitates the nucleophilic attack of the hydroxyl group on the isocyanate's carbonyl carbon. This coordination polarizes the N=C=O group, making the carbon atom more electrophilic. The reaction proceeds through a transition state that leads to the formation of the urethane linkage and the regeneration of the catalyst.

Catalysis of Silanol Condensation Reactions (RTV Silicones)

Tin compounds are widely used as catalysts for the curing of room-temperature-vulcanizing (RTV) silicone sealants and adhesives. wikipedia.org These materials cure by the condensation of silanol (-Si-OH) groups to form siloxane (-Si-O-Si-) linkages, releasing a small molecule byproduct such as alcohol or acetic acid. While specific studies on tin(II) ethoxide in this application are scarce, the role of other tin compounds, particularly organotins and tin(II) octoate, is well-established. tib-chemicals.com

The curing process of RTV silicones often involves the hydrolysis of an alkoxysilane crosslinker in the presence of atmospheric moisture to generate silanol groups. These silanol groups then undergo condensation, a reaction significantly accelerated by tin catalysts.

The proposed mechanism for tin-catalyzed silanol condensation involves the tin compound acting as a Lewis acid to coordinate with a silanol group, making the silicon atom more susceptible to nucleophilic attack by another silanol group. Alternatively, the tin catalyst may react with a silanol to form a tin-silanolate intermediate. This intermediate is more reactive towards another silanol group, leading to the formation of a siloxane bond and regeneration of the catalyst. researchgate.net Given its chemical nature, tin(II) ethoxide would be expected to be an active catalyst in these systems.

Other Organic Transformations Catalyzed by Ethanol, Tin(2+) Salt (9CI)

Beyond the more common applications in esterification and polyurethane synthesis, tin(II) alkoxides, including by extension tin(II) ethoxide, are effective catalysts for other organic transformations. A notable example is the ring-opening polymerization (ROP) of cyclic esters, such as lactide, to produce biodegradable polyesters like polylactic acid (PLA). rsc.org

Tin(II) alkoxides are known to be highly efficient initiators and catalysts for the ROP of lactide. rsc.org The polymerization is believed to proceed via a coordination-insertion mechanism. In this mechanism, an alcohol initiator first reacts with the tin(II) alkoxide (or a precursor like tin(II) octoate in the presence of an alcohol) to form an active tin(II) alkoxide species. The lactide monomer then coordinates to the tin center, followed by the insertion of the monomer into the tin-alkoxide bond. This process repeats, leading to the growth of the polymer chain.

The use of tin(II) bis(methoxide), an analogue of tin(II) ethoxide, has been investigated in the switchable polymerization catalysis involving lactide and other monomers, highlighting the versatility of tin(II) alkoxides in controlled polymerization reactions. acs.org

The table below summarizes the catalytic applications of tin(II) compounds, with the understanding that tin(II) ethoxide is expected to show similar reactivity.

| Catalytic Application | Reaction Type | Role of Tin(II) Catalyst |

| Carboxylic Acid Esterification | Esterification | Lewis acid activation of the carboxylic acid. |

| Polyurethane Formation | Polyaddition | Catalyzes the reaction between isocyanates and polyols. |

| RTV Silicone Curing | Condensation | Accelerates the condensation of silanol groups. |

| Polylactide Synthesis | Ring-Opening Polymerization | Initiates and catalyzes the polymerization of lactide. |

Synthesis of Silicon-Based Alkoxides (e.g., Tetraethoxysilane)

Tin compounds, including tin alkoxides and oxides, are recognized as effective catalysts for transesterification and condensation reactions in silicon chemistry. While the direct synthesis of tetraethoxysilane (TEOS) from elemental silicon and ethanol is typically catalyzed by copper, tin-based catalysts play a significant role in the modification and synthesis of other silicon alkoxides through transesterification.

Transesterification is an equilibrium-driven process where the alkoxy groups of a silicon ester are exchanged with another alcohol. Tin catalysts, such as those derived from tin(II) ethoxide, can facilitate this exchange. For instance, silica-supported tin oxide (SnO₂/SiO₂) has demonstrated high activity as a heterogeneous acid catalyst for transesterification reactions. acs.orgacs.orgresearchgate.net In these systems, the amorphous tin oxide species are considered the active sites, promoting the nucleophilic attack of an alcohol on the silicon center of the silicate ester. The general mechanism involves the coordination of the alcohol to the Lewis acidic tin site, enhancing its nucleophilicity, followed by attack on the silicon ester.

The effectiveness of such catalysts depends on various parameters, including tin loading, calcination temperature, and reaction conditions. Research has shown that a catalyst with 8 wt% tin loading, calcined at 873 K, provides optimal activity for the transesterification of soybean oil, achieving significant conversion. acs.orgresearchgate.net This principle can be extended to the synthesis of various silicon-based alkoxides by reacting a starting silicate ester with a desired alcohol in the presence of a tin catalyst.

Table 1: Performance of SnO₂/SiO₂ Catalyst in Transesterification

| Catalyst | Tin Loading (wt%) | Calcination Temp. (K) | Reaction | Oil Conversion (%) | Reference |

|---|---|---|---|---|---|

| SnO₂/SiO₂ | 8 | 873 | Soybean Oil Transesterification | 81.7 | acs.orgresearchgate.net |

| SnO₂/SiO₂ | Various | Soybean Oil Transesterification | acs.orgresearchgate.net |

Nucleophilic Substitution Reactions Involving Organotin Alkoxides

Organotin alkoxides, formed in situ from tin compounds and alcohols, are powerful intermediates for achieving regioselective nucleophilic substitution reactions, particularly on polyols like carbohydrates. The process typically involves the reaction of a diol with a dialkyltin oxide, such as dibutyltin oxide (Bu₂SnO), to form a cyclic stannylene acetal, which is a type of organotin alkoxide. The formation of this intermediate selectively activates one of the hydroxyl groups, facilitating its reaction with an electrophile.

This methodology has been successfully applied to the regioselective benzylation, allylation, and tosylation of polyols. acs.orggoogle.com The key to the selectivity lies in the structure of the stannylene intermediate. In the dimeric structure of the tin acetal, one of the alcohol's oxygen atoms occupies an apical position and the other an equatorial position. The apical position is less sterically hindered, making the associated hydroxyl group more nucleophilic and reactive towards electrophiles. acs.org

A significant advancement in this area is the development of a catalytic, solvent-free protocol. This approach uses a catalytic amount of Bu₂SnO (as low as 0.1 mol%) to achieve high yields and selectivity, making the process more efficient and environmentally friendly. acs.orggoogle.com

Mechanism of Tin-Mediated Regioselective Acylation:

Formation of Stannylene Acetal: The diol reacts with dibutyltin oxide to form a cyclic organotin alkoxide intermediate (stannylene acetal).

Activation: The formation of the tin-oxygen bond increases the nucleophilicity of one of the hydroxyl groups.

Nucleophilic Attack: The activated hydroxyl group reacts with an electrophile (e.g., benzyl bromide, tosyl chloride).

Catalyst Regeneration: The product is released, and the dibutyltin species is regenerated to continue the catalytic cycle.

Table 2: Catalytic Regioselective Benzylation of Diols using Bu₂SnO

| Substrate (Diol) | Electrophile | Catalyst Loading (mol%) | Major Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Benzyl Bromide | 10 | 2-O-Benzyl | 85 | acs.org |

| Methyl 4,6-O-benzylidene-α-D-mannopyranoside | Benzyl Bromide | 10 | 3-O-Benzyl | 88 | acs.org |

| 1,2-Octanediol | Benzyl Bromide | 10 | 1-O-Benzyl | 80 | acs.org |

Oxidative Transformations to Carbonyl Derivatives

Tin(IV) ethoxide, which can be formed from tin(II) ethoxide via oxidation, has been demonstrated to be an effective catalyst for the oxidation of alcohols to carbonyl compounds through a hydride transfer mechanism, analogous to the Oppenauer oxidation. rsc.orgrsc.org This process involves the transfer of a hydride from a donor alcohol to an acceptor carbonyl compound, mediated by the tin alkoxide catalyst. The reaction is typically carried out in an aprotic, apolar solvent like toluene (B28343). rsc.org

The catalytic cycle is proposed to proceed through the following steps:

Alcoholysis: The initial tin(IV) ethoxide reacts with the donor alcohol (e.g., a secondary alcohol) to form a mixed tin(IV) alkoxide, releasing ethanol.

Coordination: The acceptor carbonyl compound (e.g., a ketone or aldehyde) coordinates to the tin center of the mixed alkoxide.

Hydride Transfer: In the rate-determining step, a hydride is directly transferred from the alkoxide ligand (the oxidized alcohol) to the coordinated carbonyl group (the reduced acceptor). rsc.orgrsc.org

Product Release: The newly formed alcohol (from the acceptor) and ketone (from the donor) are released, regenerating the active catalytic species.

Studies have shown that the hydride-donating ability of alcohols decreases in the order: benzyl alcohol > secondary alcohol > primary alcohol. rsc.org This selectivity allows for the targeted oxidation of secondary alcohols in the presence of primary alcohols. The reaction efficiently reduces a range of saturated and α,β-unsaturated carbonyl compounds, which corresponds to the oxidation of the donor alcohol.

Table 3: Oxidation of Alcohols via Hydride Transfer to Cyclohexanone Catalyzed by Tin(IV) Ethoxide

| Hydride Donor (Alcohol) | Product from Donor | Reaction Time (h) | Yield of Cyclohexanol (%) | Reference |

|---|---|---|---|---|

| 1-Phenylethanol | Acetophenone | 20 | 95 | rsc.org |

| Benzyl alcohol | Benzaldehyde | 20 | 95 | rsc.org |

| Cyclohexanol | Cyclohexanone | 20 | 50 | rsc.org |

| 2-Octanol | 2-Octanone | 20 | 48 | rsc.org |

| Ethanol | Acetaldehyde | 20 | 5 | rsc.org |

Materials Science and Engineering Applications Derived from Ethanol, Tin 2+ Salt 9ci

Precursor for Nanostructured Tin-Based Oxides (e.g., SnO₂)

Tin(II) ethoxide is a key starting material for the synthesis of nanostructured tin oxides, most notably tin(IV) oxide (SnO₂), also known as stannic oxide. SnO₂ is valued for its electrical conductivity, optical transparency, and chemical stability, making it suitable for applications such as gas sensors, transparent conducting electrodes, and catalysts. The use of tin(II) ethoxide allows for the creation of these oxides with controlled particle size, morphology, and high purity through various wet-chemical methods.

Synthesis Methodologies for Oxide Nanomaterials

Solution-based synthesis routes are commonly employed to convert tin(II) ethoxide into tin oxide nanomaterials. These methods offer advantages in terms of homogeneity, control over stoichiometry, and lower processing temperatures compared to traditional solid-state reactions.

Sol-Gel Process : This is one of the most prominent methods utilizing tin(II) ethoxide. The process involves the hydrolysis and condensation of the alkoxide precursor in a solvent, typically its parent alcohol (ethanol), to form a "sol" of colloidal particles. Further processing, including aging and drying, transforms the sol into a "gel"—a solid network enclosing the liquid phase. Subsequent heat treatment (calcination) removes the organic components and promotes the crystallization of the desired tin oxide phase. This method is highly effective for producing both powders and films. d-nb.infosemanticscholar.org For instance, nanocrystalline SnO₂ powders can be synthesized by calcining the gel derived from a tin(II) ethoxide precursor. semanticscholar.orgresearchgate.net

Modified Pechini (Liquid-Mix) Method : This technique is an extension of the sol-gel process, particularly useful for synthesizing complex, multi-cation oxides. In this method, tin(II) ethoxide is dissolved in a solution containing citric acid and a polyhydroxy alcohol like ethylene glycol. The citric acid chelates the tin cations, ensuring they remain homogeneously distributed in the solution. Upon heating, a polyesterification reaction occurs between the citric acid and ethylene glycol, trapping the metal chelates within a rigid polymer resin. This resin is then pyrolyzed to yield a fine, homogeneous mixed-oxide powder. This approach has been successfully used to synthesize complex pyrochlore oxides such as Y₂(ZrₙSn₁₋ₙ)₂O₇. nih.gov

Nanoparticle Synthesis with Surfactants : To control the size and prevent the agglomeration of nanoparticles, tin(II) ethoxide can be used in reactions involving surfactants. For example, its reaction in the presence of oleylamine can produce discrete tin oxide nanoparticles with controlled dimensions. acs.org

| Synthesis Method | Precursor System | Resulting Material | Key Advantage |

| Sol-Gel | Tin(II) ethoxide in parent alcohol | SnO₂ powders and films | High purity and homogeneity |

| Pechini Method | Tin(II) ethoxide, citric acid, ethylene glycol | Y₂(ZrₙSn₁₋ₙ)₂O₇ powders | Excellent compositional control for mixed oxides |

| Surfactant-Assisted | Tin(II) ethoxide with oleylamine | Discrete SnO₂ nanoparticles | Control over particle size and agglomeration |

Formation of High-Surface-Area Metal Oxides

A significant advantage of using tin(II) ethoxide in solution-based synthesis is the ability to produce metal oxides with a high surface-area-to-volume ratio. High surface area is critical for applications in catalysis, gas sensing, and energy storage, as it maximizes the material's interaction with its environment. researchgate.net

The formation of gels in the sol-gel process is fundamental to achieving this. The gel structure is inherently porous, composed of a three-dimensional network of oxide particles. semanticscholar.org When the solvent is removed from this network under controlled conditions (e.g., through supercritical drying to create an aerogel), the porous structure can be preserved, resulting in a solid material with exceptionally high porosity and surface area. semanticscholar.orgresearchgate.net Even with conventional thermal treatment, the fine particle size of the oxide formed from the decomposition of the gel precursor leads to a significantly higher surface area than materials produced by conventional solid-state grinding methods. For example, SnO₂ nanoparticles prepared via sol-gel methods can exhibit surface areas as high as 143 m²/g. researchgate.net

Applications as Catalytic Supports

Tin(IV) oxide (SnO₂) has emerged as a promising alternative support material due to its excellent chemical stability and corrosion resistance, particularly at high electrochemical potentials. researchgate.netacs.org Mesoporous SnO₂ with a high surface area is especially desirable as it enhances the dispersion and utilization of the catalyst. nih.govresearchgate.net

Use in Proton-Exchange Membrane Fuel Cells (PEMFCs)

In Proton-Exchange Membrane Fuel Cells (PEMFCs), particularly for automotive applications, the cathode catalyst support must withstand highly oxidative conditions that can degrade traditional carbon supports. d-nb.inforesearchgate.net SnO₂ is investigated extensively as a durable support material for platinum catalysts in PEMFCs. nih.govresearchgate.net

The synthesis of these high-purity, nanostructured SnO₂ supports is often achieved through wet-chemical methods like sol-gel or template-assisted synthesis. nih.govresearchgate.net Although many studies utilize inorganic precursors like tin(IV) chloride (SnCl₄) or tin(II) chloride (SnCl₂), tin(II) ethoxide is an ideal alkoxide precursor for these same sol-gel routes. nih.govresearchgate.net Its use allows for the synthesis of SnO₂ with the controlled porosity and high surface area necessary for an effective catalyst support, logically connecting it to this critical fuel cell application. semanticscholar.orgresearchgate.net

| Support Material | Key Properties | Application | Advantage over Carbon |

| **Tin(IV) Oxide (SnO₂) ** | High chemical stability, corrosion resistance, tunable porosity | Catalyst support for Pt | Significantly improved durability under oxidative conditions |

Thin Film Deposition Techniques

Tin(II) ethoxide is frequently used in the fabrication of thin films of tin oxide. These films are integral components in various electronic and optoelectronic devices, including solar cells and sensors. Solution-based deposition techniques are cost-effective and allow for coating on large or complex-shaped substrates.

Role in Solution-Based Precursor Systems (e.g., Sol-Gel Processes)

Tin(II) ethoxide is a preferred precursor in solution-based systems because it readily dissolves in common organic solvents and can be chemically converted to the oxide at relatively low temperatures.

In a typical sol-gel thin film process, a precursor solution is prepared by dissolving tin(II) ethoxide in a suitable solvent, often with additives to control viscosity and reactivity. d-nb.info This solution is then deposited onto a substrate using techniques such as:

Dip-Coating : The substrate is withdrawn from the precursor solution at a constant speed, leaving a uniform wet film that is subsequently dried and heat-treated.

Spin-Coating : The substrate is spun at high speed, and the precursor solution is dispensed onto its center, spreading out by centrifugal force to create a thin layer.

After deposition, a thermal treatment (annealing) is applied. This step serves two purposes: it removes the residual organic compounds from the precursor, and it induces the crystallization of the amorphous film into the desired polycrystalline or epitaxial SnO₂ structure. d-nb.info Research has shown that tin(II) ethoxide can be used to create epitaxial tin oxide films on substrates like sapphire through a sol-gel dip-coating method followed by high-temperature annealing. d-nb.info This process highlights the compound's role in fabricating highly structured, functional thin films for advanced applications.

Development of Transparent Conductive Oxide (TCO) Films

Tin oxide (SnO₂) is a key material in the production of transparent conductive oxide (TCO) films, which are essential components in a range of optoelectronic devices such as solar cells and flat-panel displays. The desirable properties of SnO₂ for these applications include high electrical conductivity and high transparency to visible light.

Tin(II) ethoxide is utilized as a precursor in the sol-gel process to create these SnO₂ thin films. The sol-gel method offers a cost-effective and versatile route to produce polycrystalline or epitaxial thin films. In this process, the tin(II) ethoxide is hydrolyzed and condensed to form a sol, which is then deposited onto a substrate, typically by dip-coating or spin-coating. Subsequent thermal treatment induces the crystallization of tin oxide. The properties of the resulting TCO films are highly dependent on the synthesis conditions, including the choice of precursor and thermal treatment parameters. Research has shown that tin alkoxide precursors, including tin(II) ethoxide, are effective in producing SnO₂ films with the necessary electrical and optical characteristics for TCO applications. researchgate.net

| Property | Value | Deposition Method | Reference |

| Material | SnO₂ | Sol-gel dip-coating | researchgate.net |

| Precursor | Tin(II) ethoxide | Sol-gel dip-coating | researchgate.net |

| Substrate | Sapphire | Sol-gel dip-coating | researchgate.net |

| Bandgap | 3.6 eV | Sol-gel dip-coating | researchgate.net |

Functional and Protective Coatings

Beyond their use in TCOs, tin oxide coatings derived from precursors like tin(II) ethoxide can provide functional and protective properties to various substrates. These coatings can enhance a material's resistance to corrosion, abrasion, and chemical attack.

The sol-gel technique, employing tin alkoxide precursors, is a viable method for depositing uniform and adhesive protective layers. While specific studies focusing solely on tin(II) ethoxide for anti-corrosion coatings are not extensively detailed in the available research, the general principles of using tin alkoxides for such applications are established. The resulting tin oxide layer acts as a physical barrier, preventing corrosive agents from reaching the underlying material. The effectiveness of these coatings is influenced by factors such as thickness, density, and adhesion to the substrate, all of which can be controlled through the sol-gel process parameters.

Integration into Advanced Materials for Energy Conversion and Storage Systems

Tin oxide is a promising material for anodes in lithium-ion batteries (LIBs) due to its high theoretical specific capacity. Tin(II) ethoxide has been investigated as a precursor for synthesizing nanostructured SnO₂ materials for this application.

In one study, tin(II) ethoxide was used in conjunction with nickel, cobalt, and manganese precursors to create Sn-incorporated Ni-rich cathode materials for LIBs. The research indicated that the incorporation of tin, derived from tin(II) ethoxide, into the cathode material improved the cycling performance and rate capability, although it slightly decreased the initial discharge capacity. This suggests a trade-off between capacity and stability, which can be fine-tuned by controlling the amount of tin precursor used. mdpi.com

Another area of application is in dye-sensitized solar cells (DSSCs). A sonochemical method involving the use of tin ethoxide as a precursor was employed to synthesize highly porous tin oxide. The resulting SnO₂ material, when used as an electrode in DSSCs, demonstrated promising photocurrent values, indicating its potential for energy conversion applications. researchgate.net

| Application | Precursor | Synthesis Method | Key Finding | Reference |

| Lithium-Ion Battery Cathode | Tin(II) ethoxide | Co-precipitation | Improved cycling performance and rate capability | mdpi.com |

| Dye-Sensitized Solar Cell Electrode | Tin ethoxide | Sonochemical | High porosity SnO₂ with good photocurrent values | researchgate.net |

Fabrication of Microelectromechanical Systems (MEMS) and Nanomaterials

The synthesis of nanomaterials is a fundamental aspect of developing microelectromechanical systems (MEMS). Tin(II) ethoxide serves as a valuable precursor for the fabrication of tin oxide nanomaterials with controlled morphologies, such as nanoparticles and nanofibers.

The direct drawing method, for instance, has been successfully used to produce tin oxide nanofibers from alkoxide-based precursors. This method allows for the creation of fibers with high aspect ratios and diameters as small as 200 nm. The ability to control the dimensions and properties of these nanomaterials is crucial for their integration into MEMS devices. techconnect.orgwipo.int Furthermore, tin(II) amide/alkoxide precursors are being explored for their use in creating EUV-patternable films, which are relevant to advanced lithography techniques used in microelectronic device manufacturing. researchgate.net

The sol-gel process, utilizing tin alkoxide precursors like tin(II) ethoxide, is a versatile route for synthesizing these nanomaterials. The process allows for the formation of a sol of nanoparticles that can then be processed into various forms suitable for MEMS applications.